![molecular formula C37H21N5O5 B154279 9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis- CAS No. 1965-81-7](/img/structure/B154279.png)
9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-
Übersicht
Beschreibung
9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis- is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly known as PTAD and is widely used as a powerful oxidizing agent in various chemical reactions. PTAD has been extensively studied for its potential applications in organic synthesis, material science, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of PTAD involves the transfer of oxygen atoms from the oxidizing agent to the substrate. This process results in the formation of a radical intermediate that undergoes further oxidation to yield the desired product. The high reactivity of PTAD makes it a powerful oxidizing agent that can selectively oxidize a wide range of organic compounds.
Biochemische Und Physiologische Effekte
PTAD has been shown to exhibit significant biochemical and physiological effects. Studies have demonstrated that PTAD can induce oxidative stress in cells, leading to DNA damage and cell death. PTAD has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which plays a critical role in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PTAD is its high reactivity, which makes it a powerful oxidizing agent. This reactivity allows for selective oxidation of specific functional groups in organic compounds. However, the high reactivity of PTAD also poses a risk of over-oxidation, which can lead to the formation of unwanted by-products. Additionally, PTAD is a toxic compound that requires careful handling and disposal.
Zukünftige Richtungen
There are numerous future directions for the study of PTAD. One potential area of research is the development of new synthetic methods for the preparation of PTAD and its derivatives. Another area of research is the investigation of the mechanism of action of PTAD and its potential applications in medicinal chemistry. Additionally, the use of PTAD as an oxidizing agent in the preparation of novel materials and as a catalyst in organic reactions is an area of ongoing research.
Synthesemethoden
The synthesis of PTAD involves the reaction of 9,10-anthracenedione with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as triethylamine. The reaction yields a yellow crystalline product that is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
PTAD has found numerous applications in scientific research. It is widely used as an oxidizing agent in organic synthesis reactions, especially in the preparation of quinones and other oxygen-containing compounds. PTAD has also been used as a photo-oxidant in the synthesis of photochromic materials and as a catalyst in the oxidation of alcohols and amines.
Eigenschaften
IUPAC Name |
1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenoxy-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H21N5O5/c43-31-21-12-4-6-14-23(21)33(45)29-25(31)16-8-18-27(29)38-35-40-36(42-37(41-35)47-20-10-2-1-3-11-20)39-28-19-9-17-26-30(28)34(46)24-15-7-5-13-22(24)32(26)44/h1-19H,(H2,38,39,40,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVZVLHYMNSMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H21N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062087 | |
| Record name | 9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis- | |
CAS RN |
1965-81-7 | |
| Record name | 1,1′-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[9,10-anthracenedione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,1'-((6-phenoxy-1,3,5-triazine-2,4-diyl)diimino)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001965817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bisanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



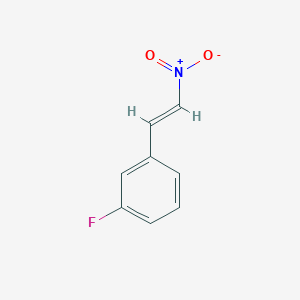
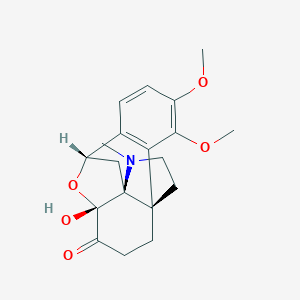
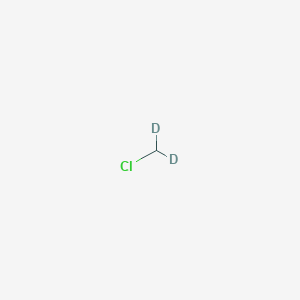

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

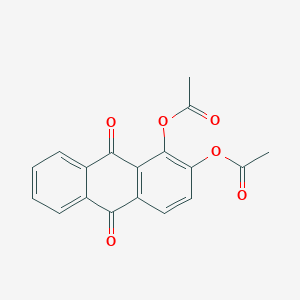
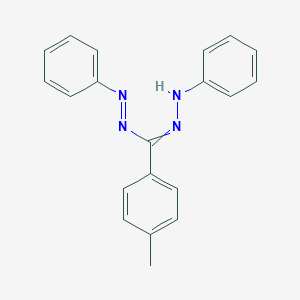





![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)